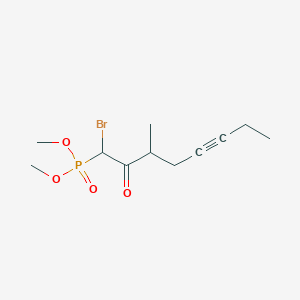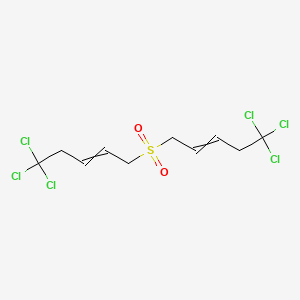
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile: is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by their polycyclic aromatic hydrocarbon structure, which is modified in this case by the addition of a nitrile group and hydrogenation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile typically involves multi-step organic reactions. One possible route could include:
Hydrogenation: Starting from naphthalene, hydrogenation can be performed to obtain octahydronaphthalene.
Nitrile Addition: Introduction of the nitrile group can be achieved through reactions such as the Sandmeyer reaction or by using cyanide sources like sodium cyanide under specific conditions.
Methylation: The addition of a methyl group can be carried out using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions might convert the nitrile group to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile: may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitrile compounds.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Octahydronaphthalene: Lacks the nitrile and methyl groups.
Methylnaphthalene: Contains a methyl group but not hydrogenated or nitrile-substituted.
Naphthalene Carbonitrile: Contains a nitrile group but not hydrogenated or methylated.
Uniqueness
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile: is unique due to its specific combination of hydrogenation, nitrile, and methyl groups, which may confer distinct chemical and physical properties.
Properties
CAS No. |
90470-81-8 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carbonitrile |
InChI |
InChI=1S/C12H19N/c1-11-6-2-4-8-12(11,10-13)9-5-3-7-11/h2-9H2,1H3 |
InChI Key |
QBPHVSDHJODIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)




![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)


